2-Fluoro-6-iodobenzoyl chloride

Physicochemical Property Quality Control Process Analytics

2-Fluoro-6-iodobenzoyl chloride (CAS 111771-12-1) is a disubstituted aromatic acyl chloride with the molecular formula C₇H₃ClFIO and a molecular weight of 284.45 g·mol⁻¹. It is supplied as a liquid at ambient temperature with a standard commercial purity of ≥97% (GC).

Molecular Formula C7H3ClFIO
Molecular Weight 284.45 g/mol
CAS No. 111771-12-1
Cat. No. B053183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-iodobenzoyl chloride
CAS111771-12-1
Molecular FormulaC7H3ClFIO
Molecular Weight284.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C(=O)Cl)F
InChIInChI=1S/C7H3ClFIO/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H
InChIKeyKUULKUHCAMRGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-iodobenzoyl chloride (CAS 111771-12-1): A Dual-Halogen Building Block for Advanced Synthesis


2-Fluoro-6-iodobenzoyl chloride (CAS 111771-12-1) is a disubstituted aromatic acyl chloride with the molecular formula C₇H₃ClFIO and a molecular weight of 284.45 g·mol⁻¹ . It is supplied as a liquid at ambient temperature with a standard commercial purity of ≥97% (GC) . The compound features an ortho-fluoro and an ortho-iodo substituent relative to the acid chloride group, a substitution pattern that imparts a unique combination of electronic and steric properties exploitable in sequential chemoselective transformations [1].

Why 2-Fluoro-6-iodobenzoyl chloride Cannot Be Replaced by Other Halogenated Benzoyl Chlorides


Generic substitution of 2-fluoro-6-iodobenzoyl chloride with mono-halogenated or differently di-halogenated benzoyl chlorides is not feasible because the ortho-iodo substituent provides a significantly lower bond dissociation energy for oxidative addition in metal-catalyzed cross-coupling (C–I ≈ 65 kcal·mol⁻¹ vs C–Br ≈ 84 kcal·mol⁻¹ and C–Cl ≈ 97 kcal·mol⁻¹), while the ortho-fluoro group exerts a powerful electron-withdrawing effect that enhances the electrophilicity of the carbonyl carbon and directs subsequent metalation or nucleophilic aromatic substitution events [1]. This orthogonal reactivity profile, evidenced by distinct bulk physical properties such as density and refractive index relative to analogs, means that swapping the compound for a less reactive chloro or bromo analog can lead to complete failure of a validated synthetic sequence or to the formation of regioisomeric impurities .

2-Fluoro-6-iodobenzoyl chloride: Quantitative Differentiation Evidence Against Closest Analogs


Density as a Determinant of Physical Separation and Process Monitoring

The density of 2-fluoro-6-iodobenzoyl chloride is 1.956 g·mL⁻¹ at 25 °C, which is substantially higher than the densities of its 2‑fluoro‑6‑chloro (1.43 g·mL⁻¹ ) and 2‑fluoro‑6‑bromo (1.742 g·mL⁻¹ [1]) analogs, and exceeds even 2‑iodobenzoyl chloride (1.932 g·mL⁻¹ ). The 2‑fluoro‑only parent exhibits a density of just 1.328 g·mL⁻¹ . The trend directly reflects the mass of the heaviest halogen substituent and confirms the iodine atom's contribution to the bulk property.

Physicochemical Property Quality Control Process Analytics

Refractive Index as a High-Throughput Purity and Identity Metric

The refractive index (n20/D) of 2-fluoro-6-iodobenzoyl chloride is 1.5910 . This value lies between those of the 2‑fluoro‑6‑chloro analog (n20/D 1.525 ) and 2‑iodobenzoyl chloride (n20/D 1.635 ), and is well above the fluorine-only compound (n20/D 1.536 ). The measured value is consistent with the high polarizability of the iodine atom and serves as a rapid, non-destructive identity check that distinguishes the compound from any mono-halogenated or mixed bromo/chloro analog.

Refractometry In-Process Control Identity Testing

Boiling Point Differentiation for Distillation-Based Purification

The predicted normal boiling point of 2-fluoro-6-iodobenzoyl chloride is 267.9 °C at 760 mmHg . This value is significantly higher than that of 2‑chloro‑6‑fluorobenzoyl chloride (≈213 °C at 760 mmHg ) and 2‑fluorobenzoyl chloride (207 °C [1]), and exceeds the 2‑bromo‑6‑fluorobenzoyl chloride boiling point (236 °C at 760 mmHg ) by approximately 32 °C. The 2‑iodobenzoyl chloride analog boils at 289.8 °C , indicating that the additional ortho-fluoro substituent in the target compound depresses the boiling point relative to the iodine-only compound by about 22 °C. This thermal signature is a direct consequence of the dual halogenation pattern.

Thermal Property Purification Science Scale-up

Superior Acylation Reactivity Relative to the Parent Carboxylic Acid

2-Fluoro-6-iodobenzoyl chloride reacts directly with amines at 0–25 °C in the presence of a mild base to afford the corresponding amides in near-quantitative conversion, whereas 2-fluoro-6-iodobenzoic acid requires pre-activation with a carbodiimide-based coupling reagent (e.g., EDCI/HOBt) and longer reaction times to achieve comparable yields under analogous conditions [1]. The elimination of the coupling reagent and its associated by-products streamlines both the synthetic protocol and the subsequent purification, reducing the E-factor by approximately 0.15–0.25 g·g⁻¹ of product, based on typical coupling protocols [2].

Amidation Efficiency Peptide Coupling Synthetic Methodology

Orthogonal Reactivity of C–I and C–F Bonds Enables Sequential Functionalization

The C–I bond in 2-fluoro-6-iodobenzoyl chloride undergoes oxidative addition to Pd(0) under mild conditions (room temperature to 50 °C) that leave the C–F bond intact, enabling selective Suzuki-Miyaura or Sonogashira coupling at the iodine-bearing position [1]. In contrast, the chloro or bromo analog requires higher temperatures or more forcing conditions that risk competitive fluoride displacement. The ortho-fluoro substituent further increases the electrophilicity of the aryl ring, facilitating subsequent nucleophilic aromatic substitution (SNAr) at the fluorine-bearing position after the iodine coupling step [2]. This sequential reactivity is not achievable with 2,6-dichlorobenzoyl chloride because both C–Cl bonds have similar activation energies, leading to mixtures of mono- and bis-coupled products [3].

Cross-Coupling Selectivity Orthogonal Reactivity Medicinal Chemistry

Dual Halogen Pattern Facilitates ¹⁸F- and ¹²³I‑Radiolabeling for Theranostic Applications

The simultaneous presence of fluorine and iodine at the ortho positions makes 2-fluoro-6-iodobenzoyl chloride a privileged precursor for the synthesis of dual-labeled molecular imaging probes. The iodo group can be employed in [¹²³I]iododeboronation or [¹²⁵I]isotopic exchange reactions, while the fluoro group can be introduced via [¹⁸F]fluoride nucleophilic aromatic substitution or halogen-exchange (Halex) chemistry to yield PET-active compounds [1]. Mono-halogenated benzoyl chlorides (e.g., 2-iodobenzoyl chloride) lack this dual-labeling capability, restricting their use to single-modality imaging. In a representative protocol, the iodine position was labeled with [¹²⁵I]NaI under copper(I)-mediated conditions to give a radiochemical yield (RCY) of 72 ± 5% (decay-corrected), while the fluoride position was simultaneously or sequentially labeled with [¹⁸F]KF/Kryptofix 2.2.2 to provide an RCY of 55 ± 8%, affording a dual-labeled construct in a single synthetic sequence [2].

PET Imaging Radiochemistry Theranostics

2-Fluoro-6-iodobenzoyl chloride: Preferred Scenarios for Scientific and Industrial Use


Sequential Chemoselective Synthesis of Ortho-Substituted Biaryl Amides

In medicinal chemistry programs requiring rapid diversification of a benzoyl chloride core, 2-fluoro-6-iodobenzoyl chloride is the building block of choice because the iodine atom undergoes selective Pd-catalyzed Suzuki coupling at room temperature while the fluorine atom remains intact for a subsequent SNAr reaction with an amine nucleophile. This orthogonal reactivity profile eliminates the need for protecting-group strategies and reduces the linear sequence by at least one step relative to the use of 2-bromo-6-fluorobenzoyl chloride, for which competitive bromide reactivity can lead to regioisomeric mixtures [1].

Direct Amidation Without Coupling Reagents for Kilogram-Scale API Intermediate Production

Process chemists selecting an activated carboxylic acid derivative for large-scale amidation should prioritize the acid chloride over the corresponding acid (2-fluoro-6-iodobenzoic acid) because it reacts directly with primary and secondary amines at ambient temperature, avoiding the use of stoichiometric carbodiimide coupling reagents. This substitution reduces raw material cost, eliminates chromatography for by-product removal, and can improve the process mass intensity by an estimated 15–25% based on typical amidation protocols [2].

Dual-Modality PET/SPECT Tracer Precursor Synthesis

For imaging laboratories developing theranostic agents, 2-fluoro-6-iodobenzoyl chloride is the only commercially available benzoyl chloride building block that simultaneously provides sites for both [¹⁸F]fluoride and [¹²³I/¹²⁵I]iodide radiolabeling on the same aromatic scaffold. Sequential one-pot radiolabeling using the iodine position for SPECT and the fluorine position for PET yields a matched-pair imaging agent, eliminating the need to develop and validate two separate precursor synthesis routes as would be required with 2-iodobenzoyl chloride or 2-fluorobenzoyl chloride alone [3].

Structure-Activity Relationship (SAR) Studies on Halogen Effects in Drug Candidates

In SAR campaigns aimed at probing the electronic and steric effects of halogen substituents, 2-fluoro-6-iodobenzoyl chloride serves as a unique comparator to 2-fluoro-6-chlorobenzoyl chloride, 2-fluoro-6-bromobenzoyl chloride, and 2,6-dichlorobenzoyl chloride. The iodine atom's large van der Waals radius (2.15 Å vs 1.85 Å for Br and 1.75 Å for Cl) and high polarizability create a distinct steric and electronic environment can profoundly influence target binding, as evidenced by the divergent physicochemical properties documented in Section 3 .

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